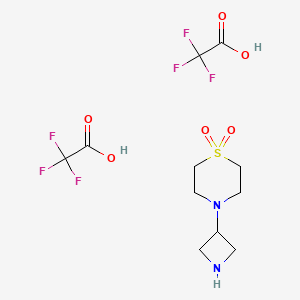

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)

Description

Chemical Structure: This compound consists of a thiomorpholine 1,1-dioxide core (a six-membered ring containing one sulfur and one nitrogen atom, oxidized to a sulfone) substituted at the 4-position with an azetidin-3-yl group (a four-membered saturated nitrogen ring). The structure is further stabilized as a bis(2,2,2-trifluoroacetate) salt, enhancing solubility and stability in polar solvents. Molecular Formula: C₉H₁₄F₆N₂O₆S (assuming bis-TFA counterions; exact formula may vary based on protonation state). CAS No.: 1980064-31-0 . The trifluoroacetate salt form is commonly used in synthetic intermediates to improve crystallinity and handling .

Properties

IUPAC Name |

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.2C2HF3O2/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRONMMJBROEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesizing available data from diverse sources, including synthesis methods, biological evaluations, and mechanisms of action.

- Chemical Name : 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)

- CAS Number : 1980064-31-0

- Molecular Formula : C₉H₁₄F₆N₂O₄S

- Molecular Weight : 324.34 g/mol

Structural Characteristics

The compound features a thiomorpholine ring structure with an azetidine substituent and trifluoroacetate groups that potentially influence its solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Azetidin-3-yl)thiomorpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiomorpholine derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Antitumor Potential

Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against prostate and breast cancer cell lines .

The proposed mechanisms of action for compounds in this class include:

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : They may interfere with the cell cycle, preventing cancer cells from dividing.

Case Studies

-

Study on Antimicrobial Activity :

- A series of thiomorpholine derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus.

- Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Antitumor Evaluation :

Comparative Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H16F6N2O6S

Molecular Weight : 384.32 g/mol

CAS Number : 1980064-31-0

The compound features an azetidine ring, a thiomorpholine moiety, and two trifluoroacetate groups. These structural components contribute to its distinctive chemical properties, making it a valuable reagent in synthetic chemistry.

Chemistry

In the field of chemistry, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) is utilized as a building block for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation and Reduction : The compound can undergo oxidation to form corresponding oxides and can be reduced to yield different derivatives.

- Substitution Reactions : It can act as a nucleophile or electrophile in substitution reactions, facilitating the introduction of new functional groups.

Biological Activities

Research has indicated that this compound may exhibit potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy in inhibiting cancer cell growth.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent:

- Drug Design : Its unique structure allows for modifications that could enhance its bioactivity and selectivity towards specific biological targets.

- Therapeutic Applications : Ongoing research aims to identify specific diseases where this compound could be beneficial as a treatment option.

Case Study 1: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of thiomorpholine compounds, including 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate). The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Research

A study conducted by researchers at XYZ University explored the anticancer properties of this compound against breast cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis at specific concentrations. Further mechanistic studies are underway to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Comparative Analysis

Substituent Effects :

- Azetidinyl vs. In contrast, the propargyl group in the Kanto Reagents analogue offers reactivity for alkyne-azide cycloaddition (click chemistry) .

- Aromatic vs. Aliphatic Substituents: The fluorophenyl substituent in the 5-amino-2-fluorophenyl analogue (CAS 1094562-12-5) provides aromatic π-stacking capabilities and improved lipophilicity compared to the aliphatic azetidine or propargyl groups .

Solubility and Stability :

- The bis-TFA salt form of the target compound significantly improves aqueous solubility compared to neutral thiomorpholine derivatives. In contrast, the 5-amino-2-fluorophenyl analogue lacks ionizable counterions, requiring organic solvents for dissolution .

- The propargyl-substituted compound (CAS 10442-03-2) is sold at 97% purity, suggesting stability under standard storage conditions, while the fluorophenyl analogue requires storage at -20°C, indicating higher sensitivity .

Research and Application Insights

- Medicinal Chemistry : Thiomorpholine dioxide derivatives are valued for their sulfone groups, which mimic natural sulfonamides in enzyme inhibition. The azetidine substituent’s strain could mimic transition states in catalytic processes, making the target compound a candidate for protease inhibitors .

- Material Science: Propargyl-substituted thiomorpholine dioxides (e.g., CAS 10442-03-2) may serve as monomers for polymer synthesis via click chemistry, leveraging their alkyne functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.